molecular formula C10H11NO2 B3056865 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 74887-79-9

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B3056865
CAS No.: 74887-79-9
M. Wt: 177.2 g/mol
InChI Key: FBYNTMTYLLVDIG-UHFFFAOYSA-N
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Description

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a heterocyclic compound with a benzazepine core structure. It is known for its diverse biological activities and is used in various scientific research fields. The compound’s structure includes a benzene ring fused to an azepine ring, with a hydroxyl group at the 6th position and a ketone group at the 2nd position.

Biochemical Analysis

Biochemical Properties

It is known that benzazepines, a group of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzazepine derivative .

Cellular Effects

Benzazepines have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzazepines can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one at different dosages in animal models have not been extensively studied. Benzazepines have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Benzazepines are known to interact with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

Benzazepines can interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . Another method includes the use of the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .

Industrial Production Methods

Industrial production methods for this compound often involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is preferred due to its environmentally friendly nature and the ability to conduct reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group yields an alcohol .

Scientific Research Applications

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research .

Properties

IUPAC Name

6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYNTMTYLLVDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433105
Record name 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74887-79-9
Record name 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 ml of DMF are added to 65 g of anhydrous aluminum chloride with vigorous stirring, and cooling if necessary. 13.5 g (0.07 mole) of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are introduced in portions into the resulting melt, and the contents of the flask are then heated to 110°-140° C., left at this temperature for 10 minutes, and thereafter stirred for a further 30 minutes without additional heating. The contents of the flask are then poured into ice water, the sand-colored precipitate formed is filtered off and the filtrate is re-extracted repeatedly with ether. The ether phases are combined, dried and concentrated on a rotary evaporator. The residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal. 6.3 g of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (51% yield), of melting point 244°-245° C., are obtained.
Quantity
13.5 g
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reactant
Reaction Step One
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ice water
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65 g
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10 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

3.8 g (0.02 mole) of 6-methoxy-2,3,4,5-tetra-hydro-1H-1-benzazepin-2-one and 10 g of pyridinium chloride are heated for 2 hours at 200°-220° C. The melt is cooled and poured into water, and the mixture is acidified with 2 N H2SO4 and extracted repeatedly with ether. The combined organic phases are dried and concentrated and the residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal. 1.6 g of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, of melting point 243°-244° C., are obtained. This material is identical with the product obtained under Ia.
Quantity
3.8 g
Type
reactant
Reaction Step One
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 6
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

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